molecular formula C15H9BrFNO2 B13084497 5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid

5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid

Cat. No.: B13084497
M. Wt: 334.14 g/mol
InChI Key: FEAWHBHSEFZKEM-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid (CAS 1956377-34-6) is a high-value indole-based chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery . The compound features a multifaceted molecular structure, integrating a bromo-substituted indole core with a 4-fluorophenyl ring at the 2-position and a carboxylic acid functional group at the 3-position . This specific architecture, represented by the SMILES notation O=C(C1=C(C2=CC=C(F)C=C2)NC3=C1C=C(Br)C=C3)O, offers researchers multiple sites for chemical modification and conjugation, making it a versatile scaffold for the synthesis of more complex molecules . With a molecular formula of C15H9BrFNO2 and a molecular weight of 334.14 g/mol, it serves as a critical precursor in organic synthesis . Its close structural analog, the ethyl ester derivative (CAS 1215106-46-9), highlights its utility as an intermediate that can be further functionalized, for instance, through hydrolysis reactions to obtain the carboxylic acid . Researchers primarily value this compound for its potential in constructing novel pharmacologically active agents. The indole motif is a privileged structure in drug design, commonly found in molecules that interact with various enzymes and receptors . The presence of both bromo and fluoro substituents is strategically significant; the bromo group can facilitate metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the introduction of new carbon chains or aromatic systems, while the fluorine atom can influence the molecule's electronic properties, metabolic stability, and bioavailability . This makes the compound exceptionally suitable for developing targeted libraries of compounds for high-throughput screening in the quest for new therapeutic leads. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

Molecular Formula

C15H9BrFNO2

Molecular Weight

334.14 g/mol

IUPAC Name

5-bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid

InChI

InChI=1S/C15H9BrFNO2/c16-9-3-6-12-11(7-9)13(15(19)20)14(18-12)8-1-4-10(17)5-2-8/h1-7,18H,(H,19,20)

InChI Key

FEAWHBHSEFZKEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=C(N2)C=CC(=C3)Br)C(=O)O)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a multi-step sequence :

  • Step 1: Construction of the 2-(4-fluorophenyl)-1H-indole skeleton
    This is typically achieved via a Fischer indole synthesis or palladium-catalyzed cross-coupling reactions, introducing the 4-fluorophenyl group at the 2-position.

  • Step 2: Bromination at the 5-position of the indole ring
    Selective bromination is performed using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane, under controlled temperature to avoid polybromination.

  • Step 3: Carboxylation at the 3-position
    The 3-position is functionalized with a carboxylic acid group via carboxylation reactions. This can be done by treating the indole intermediate with carbon dioxide under high pressure and temperature or by using carboxylating agents such as carbon monoxide in the presence of palladium catalysts.

Detailed Reaction Conditions

Step Reaction Type Reagents/Conditions Notes
1 Indole formation Fischer indole synthesis or Pd-catalyzed coupling with 4-fluorophenyl halide Requires acidic or catalytic conditions; solvent varies (e.g., ethanol, DMF)
2 Bromination N-bromosuccinimide (NBS), dichloromethane, 0–25 °C Controlled to avoid overbromination; regioselective at 5-position
3 Carboxylation CO2 gas under high pressure, Pd catalyst, elevated temperature (80–150 °C) or alternative carboxylating agents High pressure reactors or continuous flow systems improve yield and scalability

Industrial Scale Considerations

  • Use of continuous flow reactors to maintain consistent reaction parameters and improve safety during bromination and carboxylation steps.
  • Automated reagent addition and in-line purification techniques to increase throughput and reduce impurities.
  • Optimization of solvent systems and catalysts to maximize yield and minimize byproducts.

Alternative Synthetic Approaches

Literature reports variations including:

  • Protection-deprotection strategies : Protecting the indole nitrogen during halogenation and carboxylation to avoid side reactions, then deprotecting under mild conditions.
  • Use of lithium diisopropylamide (LDA) for deprotonation at the 3-position followed by electrophilic carboxylation with CO2, enabling regioselective introduction of the carboxyl group.
  • Organometallic intermediates : Formation of organolithium or Grignard reagents at the 5-position to facilitate bromination or substitution reactions.

Purification and Characterization

  • Purification is commonly performed by column chromatography on silica gel, followed by recrystallization.
  • Structural confirmation involves:

Summary Table of Preparation Methodology

Preparation Step Reagents/Conditions Outcome/Notes
Indole core synthesis Fischer indole synthesis or Pd-catalyzed coupling Formation of 2-(4-fluorophenyl)-1H-indole
Bromination NBS or Br2, dichloromethane, 0–25 °C Selective bromination at 5-position
Carboxylation CO2 (high pressure), Pd catalyst, elevated temp Introduction of carboxylic acid at 3-position
Purification Silica gel chromatography, recrystallization High purity product
Characterization NMR (¹H, ¹⁹F), HRMS, elemental analysis Structural confirmation

Research Findings on Preparation Efficiency

  • Yield optimization is critical; bromination yields typically range from 70–90% under optimized conditions.
  • Carboxylation yields vary depending on pressure and catalyst efficiency, often achieving 60–80%.
  • Continuous flow methods have demonstrated improved reproducibility and scalability compared to batch synthesis.
  • Side reactions such as overbromination or polymerization can be minimized by temperature control and slow reagent addition.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. .

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Organolithium reagents, Grignard reagents

Major Products Formed

Scientific Research Applications

5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid is a chemical compound with the CAS number 1956377-34-6 . Information on its applications is limited, but based on the search results, it appears primarily used as a reagent in chemical synthesis for creating other complex molecules [1, 4].

Scientific Research Applications

This compound is mostly used as a building block in the synthesis of various organic compounds, particularly within medicinal chemistry [1, 4, 8]. Indole derivatives, including those related to this compound, are frequently explored for their biological properties .

  • As a chemical intermediate Synthesis of a bis-indole compound was achieved using 5-fluoro-1H-indole-3-carboxylic acid, showcasing its role as a building block in creating more complex structures .
  • Integrase inhibitors Indole-2-carboxylic acid derivatives have demonstrated marked inhibition of integrase, an enzyme crucial for viral replication, suggesting potential antiviral applications [2, 3].
  • Antiviral research Research indicates that modified indole-2-carboxylic acid compounds exhibit antiviral activity by interacting with specific sites, such as the hydrophobic region near the integrase active site [2, 3].
  • Drug design The core structure is used in designing molecules that target integrase, an essential enzyme in retroviruses like HIV. By modifying different positions on the indole scaffold, researchers can optimize the molecule's interaction with the target enzyme [2, 3, 8].
  • Cancer research Indole derivatives show potential in inhibiting cell proliferation in human cancer cell lines .
  • Synthesis of pyrazoles It can be used as a starting material for creating pyrazole derivatives, which are important in various biological and chemical applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

(a) Indole vs. Oxazole/Benzofuran Derivatives
  • 5-Bromo-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate (): Core: Oxazole replaces indole, altering electronic properties. Substituents: Similar bromine and 4-fluorophenyl groups.
  • 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran ():

    • Core : Benzofuran replaces indole.
    • Substituents : Additional methyl and sulfinyl groups.
    • Impact : Benzofuran’s oxygen atom introduces polarity, while sulfinyl groups may influence redox activity .
(b) Halogen and Positional Isomerism
  • 5-Bromo-3-methyl-1H-indole-2-carboxylic acid ():

    • Substituents : Bromine at position 5, methyl at position 3.
    • Impact : Methyl group increases steric hindrance, reducing accessibility of the carboxylic acid for interactions .
  • 4-Bromo-1H-indole-2-carboxylic acid ():

    • Substituents : Bromine at position 4 instead of 4.
    • Impact : Altered electronic distribution; position 4 bromine may disrupt π-stacking in protein binding pockets .

Substituent-Specific Comparisons

(a) Fluorophenyl vs. Benzophenone Derivatives
  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (): Substituents: Benzophenone instead of 4-fluorophenyl. Impact: Benzophenone’s ketone group enhances hydrogen-bond acceptor capacity but increases molecular weight (MW = 359.12 vs. ~309.12 for the target compound) .
(b) Carboxylic Acid vs. Carboxamide
  • 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide ():
    • Substituents : Carboxamide replaces carboxylic acid.
    • Impact : Reduced acidity (pKa ~10–12 for amides vs. ~4–5 for carboxylic acids), altering solubility and target interactions .

Biological Activity

5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique indole structure, characterized by a bromine atom at the 5-position and a fluorophenyl group at the 2-position, suggests various interactions with biological macromolecules. This article explores the compound's biological activity, including enzyme inhibition, anticancer properties, and potential applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C15H12BrFNO2
  • Molecular Weight : 335.17 g/mol
  • Structural Features : The compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of halogen substitutions (bromine and fluorine) enhances its chemical reactivity and biological interactions.

1. Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes, particularly those involved in cancer pathways. The compound's structure allows it to interact with active sites of enzymes, potentially leading to significant biological effects.

Table 1: Inhibitory Effects on Enzymes

Enzyme TargetIC50 (µM)Mechanism of Action
HIV-1 Integrase12.41 - 47.44Inhibits strand transfer through chelation with Mg²⁺ ions
VEGFR-2 Tyrosine KinaseTBDPotential inhibitor based on structural similarity to known inhibitors

2. Anticancer Activity

The compound has shown promising anticancer properties in vitro. It has been evaluated against various cancer cell lines, demonstrating significant inhibition of cell proliferation.

Case Study: Anticancer Activity Evaluation
A study evaluated the effects of this compound on human cancer cell lines such as HepG2, A549, and MCF-7. The results indicated that the compound effectively inhibited cell growth with IC50 values ranging from 10 µM to 20 µM depending on the cell line tested. Mechanistic studies revealed that the compound induced apoptosis and caused cell cycle arrest in treated cells .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Observed Effects
HepG215.67Induced apoptosis
A54912.34Cell cycle arrest
MCF-711.67Significant reduction in viability

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Studies have shown that variations in substituents on the indole core can lead to differing biological profiles.

Table 3: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
5-Methyl-1H-indole-3-carboxylic acidMethyl group at the 5-positionLacks halogen substitution
Indole-2-carboxylic acid derivativesVarying substitutionsEffective against HIV integrase with IC50 < 0.13 µM
Novel Indole DerivativesVarious functional groupsInhibition of EGFR tyrosine kinase

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